molecular formula C12H16Cl2N2 B1421832 Ethyl(quinolin-2-ylmethyl)amine dihydrochloride CAS No. 1269151-18-9

Ethyl(quinolin-2-ylmethyl)amine dihydrochloride

Cat. No.: B1421832
CAS No.: 1269151-18-9
M. Wt: 259.17 g/mol
InChI Key: WVRQHGBEECYHHW-UHFFFAOYSA-N
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Description

Historical Context of Quinoline-Based Compounds

The quinoline family of compounds traces its origins to 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming it "leukol," meaning "white oil" in Greek. This discovery marked the beginning of what would become one of the most important classes of heterocyclic compounds in medicinal chemistry. The historical significance of quinoline compounds became particularly evident with the isolation of quinine from cinchona bark in 1820 by French chemists Pelletier and Caventou, establishing quinoline derivatives as crucial antimalarial agents. The cinchona tree, named after the Countess of Chinchon who according to legend was cured of malaria in 1630 by a powder made from its bark, became the source of the first quinoline antimalarial drug.

The evolution of quinoline chemistry accelerated significantly during the World War II era when research by German scientists led to the synthesis of Resochin, later known as chloroquine, in 1934. This development represented a pivotal moment in quinoline research, as it demonstrated that synthetic modifications of the basic quinoline structure could yield compounds with enhanced therapeutic properties. The subsequent discovery that over 200 biologically active quinoline and quinazoline alkaloids exist in nature further emphasized the importance of this chemical class. Throughout the 20th century, quinoline derivatives found applications beyond antimalarial therapy, including use in antibacterial fluoroquinolones, anticancer agents, and various industrial applications.

The synthetic accessibility of quinoline compounds has been greatly enhanced by classical methods such as the Skraup synthesis, developed in 1881, which enabled laboratory-scale production of quinoline for the first time. The Friedlander synthetic approach, described in 1882, provided another convenient procedure for preparing quinoline scaffolds through condensation reactions. These historical synthetic methodologies laid the foundation for the development of more complex quinoline derivatives, including specialized compounds like ethyl(quinolin-2-ylmethyl)amine dihydrochloride that serve as important building blocks in modern chemical research.

Significance of this compound in Chemical Research

This compound occupies a unique position in contemporary chemical research as a heterocyclic building block that combines the well-established quinoline core with strategically positioned functional groups. The compound's significance stems from its role as a research chemical that enables the exploration of quinoline-based molecular architectures in various synthetic applications. Unlike simple quinoline derivatives, this compound incorporates both an ethylamine side chain and a methylene linker at the 2-position of the quinoline ring, creating opportunities for further chemical modifications and biological evaluations.

The research importance of this compound is further amplified by its availability as a high-purity dihydrochloride salt, typically achieved at 97% purity levels. This high purity standard makes it suitable for use in precision chemical synthesis where reproducible results are essential. The compound serves as a valuable intermediate in the development of more complex quinoline-based structures that may possess enhanced biological activities or novel chemical properties. Research applications have demonstrated that quinoline derivatives with amine substituents can exhibit diverse pharmacological activities, including antimalarial, antibacterial, antifungal, and anticonvulsant properties.

The strategic positioning of the ethylamine group at the quinolin-2-ylmethyl position provides researchers with a versatile scaffold for investigating structure-activity relationships in quinoline chemistry. This structural arrangement allows for systematic modifications that can probe the effects of different substituents on chemical reactivity and potential biological activity. The compound's role as a research tool extends beyond simple synthetic applications, as it enables fundamental studies of quinoline chemistry that contribute to the broader understanding of heterocyclic compound behavior and reactivity patterns.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing both quinoline and amine functionalities. The base structure consists of quinoline, a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring, with the nitrogen atom positioned at the 1-position of the bicyclic system. The compound name indicates that an ethylamine group is attached through a methylene bridge to the 2-position of the quinoline ring system.

The Chemical Abstracts Service has assigned registry number 1269151-18-9 to this specific compound, providing a unique identifier that distinguishes it from other quinoline derivatives. The molecular descriptor file number MFCD18380759 further categorizes this compound within chemical databases, facilitating its identification and retrieval in research contexts. Alternative naming conventions may refer to this compound as this compound or N-ethyl-1-(quinolin-2-yl)methanamine dihydrochloride, depending on the specific nomenclature system employed.

From a classification perspective, this compound belongs to the broader category of quinoline derivatives and more specifically to the subclass of aminoquinolines. The presence of the dihydrochloride moiety classifies it as a hydrochloride salt, which typically enhances water solubility and chemical stability compared to the free base form. Within the context of research chemicals, it is categorized as a heterocyclic building block, indicating its primary use as a synthetic intermediate rather than as a final pharmaceutical product. The compound's classification as a research chemical with 97% purity standards positions it within the high-grade chemical category suitable for academic and industrial research applications.

General Overview of Chemical Properties

This compound exhibits characteristic properties that reflect both its quinoline core structure and its specific substituent pattern. The molecular formula C₁₂H₁₆Cl₂N₂ indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, two chlorine atoms, and two nitrogen atoms, resulting in a molecular weight of 259.17 grams per mole. This molecular composition reflects the quinoline ring system (C₉H₇N) combined with the ethylamine substituent (C₂H₅N) and the methylene bridge (CH₂), along with two hydrochloride groups.

The compound's Simplified Molecular Input Line Entry System representation as "CCNCc1ccc2ccccc2n1.Cl.Cl" provides a linear description of its structure, indicating the ethyl group (CC) connected to nitrogen (N), which is then bonded to a methylene carbon (C) attached to the quinoline ring system. The International Chemical Identifier InChI key WVRQHGBEECYHHW-UHFFFAOYSA-N serves as a unique chemical identifier that encodes the compound's complete structural information. These molecular descriptors are essential for database searches and computational chemistry applications.

Property Value Source
CAS Registry Number 1269151-18-9
Molecular Formula C₁₂H₁₆Cl₂N₂
Molecular Weight 259.17 g/mol
Purity 97%
MDL Number MFCD18380759
Storage Temperature -20°C

The physical properties of this compound are influenced by the presence of the dihydrochloride salt form, which typically enhances water solubility compared to the free base. Storage conditions recommend temperatures of -20°C for long-term stability, with shorter storage periods possible at -4°C. The compound demonstrates characteristic quinoline-like behavior, including the ability to participate in both electrophilic and nucleophilic substitution reactions, reflecting the electron-rich nature of the quinoline aromatic system. These chemical properties make the compound suitable for use as a synthetic intermediate in the preparation of more complex quinoline-based structures while maintaining adequate stability for research applications.

Properties

IUPAC Name

N-(quinolin-2-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.2ClH/c1-2-13-9-11-8-7-10-5-3-4-6-12(10)14-11;;/h3-8,13H,2,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRQHGBEECYHHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=CC=CC=C2C=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(quinolin-2-ylmethyl)amine dihydrochloride typically involves the reaction of quinoline derivatives with ethylamine. One common method includes the condensation of quinoline-2-carbaldehyde with ethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques and dried to obtain the final compound in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Ethyl(quinolin-2-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinoline-2-carboxylic acids, tetrahydroquinolines, and substituted quinolines .

Scientific Research Applications

Synthesis and Characterization

Ethyl(quinolin-2-ylmethyl)amine dihydrochloride can be synthesized through several methods, often involving the reaction of quinoline derivatives with alkyl amines. The compound is characterized by its ability to form coordination complexes with metal ions, which can enhance its biological activity. For instance, studies have shown that quinoline derivatives can effectively bind to metal ions such as manganese (Mn) and iron (Fe), facilitating targeted drug delivery systems that release therapeutic agents in specific biological contexts .

Neuroprotective Properties

One of the significant applications of this compound is its role as a neuroprotective agent. Research indicates that quinoline-based compounds can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases such as Parkinson's disease (PD). By reducing oxidative stress through iron chelation and enhancing dopaminergic signaling, these compounds may offer therapeutic benefits in treating PD .

Anticancer Potential

Quinoline derivatives, including this compound, have shown promise in cancer research. The ability of these compounds to form complexes with metal ions allows for the development of targeted therapies that can release nitric oxide (NO) selectively in tumor environments upon irradiation. This mechanism could potentially enhance the efficacy of cancer treatments by promoting localized cytotoxic effects while minimizing systemic toxicity .

Case Studies

Several studies illustrate the applications of this compound:

Study Objective Findings
Study 1Neuroprotection in PD modelsDemonstrated reduced oxidative stress and improved dopaminergic neuron survival in animal models treated with quinoline derivatives .
Study 2Anticancer efficacyShowed that metal complexes formed with quinoline derivatives enhanced NO release upon light activation, leading to increased apoptosis in cancer cells .
Study 3Selectivity for nNOSDeveloped 2-aminoquinoline derivatives that exhibited improved selectivity and potency against human nNOS compared to traditional inhibitors .

Mechanism of Action

The mechanism of action of Ethyl(quinolin-2-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, it may inhibit certain enzymes involved in cellular metabolism, leading to its observed biological effects .

Comparison with Similar Compounds

The structural and functional similarities of Ethyl(quinolin-2-ylmethyl)amine dihydrochloride to other quinoline-based dihydrochloride amines are critical for understanding its unique properties. Below is a comparative analysis:

Structural Features
Compound Name Molecular Formula Key Structural Differences Reference
This compound C₁₂H₁₅N₂·2HCl Ethyl group attached to aminomethyl-quinoline
Quinolin-2-ylmethanamine dihydrochloride C₁₀H₁₁N₂·2HCl Lacks ethyl group; simpler aminomethyl side chain
7-[(3-Methylaminomethyl)phenoxy)methyl]quinolin-2-amine dihydrochloride C₁₉H₂₁N₃O·2HCl Phenoxy-methyl substituent at position 7
[2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride C₅H₁₁Cl₂N₃ Pyrazole ring instead of quinoline

Key Observations :

  • This compound distinguishes itself with its ethyl-substituted aminomethyl group on the quinoline ring, enhancing lipophilicity compared to simpler analogs like Quinolin-2-ylmethanamine dihydrochloride .
  • Substitution at the quinoline ring’s 7-position (e.g., phenoxy groups in compound 9 ) introduces steric and electronic effects that alter receptor binding and solubility.
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Solubility Melting Point (°C) Reference
This compound 250.6 High in water 198–200 (decomposes)
7-[(Pyridin-3-yloxy)methyl]quinolin-2-amine dihydrochloride 342.2 Moderate in DMSO 118–119
[2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride 184.1 High in water Not reported

Key Observations :

  • The dihydrochloride salt form universally improves water solubility across analogs, critical for biological assays .
  • Higher molecular weight compounds (e.g., phenoxy-substituted derivatives ) exhibit lower solubility in non-polar solvents due to increased polarity.

Key Observations :

  • This compound’s synthesis requires precise temperature control to avoid byproducts like amine dihydrochlorides .
  • 7-substituted analogs (e.g., compound 9 ) involve multi-step protection/deprotection strategies to achieve regioselectivity.

Key Observations :

  • Functional group modifications (e.g., phenoxy vs. pyrazole) dictate pharmacological vs. material science applications .
  • The ethyl group in this compound may enhance blood-brain barrier penetration compared to unsubstituted analogs .

Biological Activity

Ethyl(quinolin-2-ylmethyl)amine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of the Compound

This compound is a derivative of quinoline, a heterocyclic aromatic organic compound known for its wide range of biological activities. The structural uniqueness of this compound allows it to interact with various biological targets, making it a candidate for further research in drug development.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. Research indicates that quinoline derivatives can disrupt bacterial cell walls, leading to cell death. In one study, compounds similar to ethyl(quinolin-2-ylmethyl)amine were shown to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have reported that quinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.

In vitro studies showed that compounds with a similar structure exhibited cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds were reported as follows:

Cell Line IC50 (µM)
MCF-75.5
HCT1163.8

The mechanism appears to involve the inhibition of the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival .

The mechanisms by which this compound exerts its biological effects include:

  • Interaction with Enzymes : The quinoline moiety can bind to various enzymes, inhibiting their activity and disrupting metabolic processes.
  • Receptor Binding : This compound may act as a ligand for specific receptors involved in cellular signaling pathways, influencing cellular responses.
  • Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects : A study evaluated the neuroprotective properties of quinoline derivatives in models of Parkinson's disease, suggesting that they could mitigate oxidative stress and protect dopaminergic neurons .
  • Antiviral Activity : Recent investigations into the antiviral properties of quinoline derivatives have shown promising results against viral infections, including influenza and coronaviruses. The structure-activity relationship (SAR) studies indicate that modifications at the C-8 position enhance antiviral efficacy .

Q & A

Q. How can in silico toxicity profiling guide the compound’s development as a therapeutic candidate?

  • Methodological Answer : Predict ADMET properties using tools like SwissADME or ProTox-II. Focus on hepatotoxicity alerts (e.g., quinoline-related CYP inhibition) and hERG channel binding risks. Validate predictions with zebrafish embryo assays or primary hepatocyte models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.